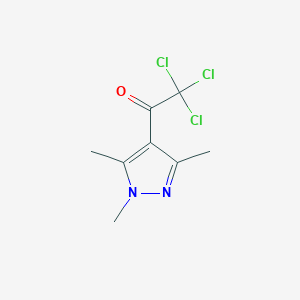![molecular formula C15H23ClN2O2 B1456142 Chlorhydrate de N-{3-[2-(2-pipéridinyl)éthoxy]phényl}acétamide CAS No. 1219967-87-9](/img/structure/B1456142.png)
Chlorhydrate de N-{3-[2-(2-pipéridinyl)éthoxy]phényl}acétamide
Vue d'ensemble
Description
“N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride”, also known as JNJ-26489112, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound with a molecular weight of 298.81 g/mol .
Molecular Structure Analysis
The molecular formula of “N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride” is C15H23ClN2O2 . The compound includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen. Unfortunately, specific details about the linear structure formula or InChI Key are not available .Physical And Chemical Properties Analysis
“N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride” is a solid compound . It has a molecular weight of 298.81 g/mol . More specific physical and chemical properties such as boiling point, solubility, and stability are not available in the current resources .Mécanisme D'action
N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride binds to a variety of receptors, including muscarinic, nicotinic, and GABA receptors. It is thought to act as an agonist at muscarinic and nicotinic receptors, while it is thought to act as an antagonist at GABA receptors. N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride also binds to a variety of enzymes, including phospholipase C and adenylate cyclase.
Biochemical and Physiological Effects
N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, as well as to inhibit phospholipase C and adenylate cyclase. In addition, it has been shown to modulate the activity of various ion channels, including calcium and potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. Additionally, it is water-soluble and has a low toxicity profile. However, N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride is not always the most effective compound for use in laboratory experiments, as it has a relatively low affinity for certain receptors and enzymes.
Orientations Futures
N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride has a variety of potential applications in the future. It has been suggested that it could be used as an anti-inflammatory agent, and it has also been suggested that it could be used to modulate the activity of certain enzymes and ion channels. Additionally, N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride could be used to study receptor binding and drug metabolism. Finally, N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride could be used to develop new drugs, as it has been shown to bind to a variety of receptors and enzymes.
Applications De Recherche Scientifique
Conception et synthèse de médicaments
Les pipéridines sont parmi les fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle important dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes . Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .
Applications anticancéreuses
Plusieurs alcaloïdes de pipéridine isolés d'herbes naturelles se sont avérés présenter des effets antiprolifératifs et antimétastatiques sur divers types de cancers in vitro et in vivo . Cela suggère que le « chlorhydrate de N-{3-[2-(2-pipéridinyl)éthoxy]phényl}acétamide » pourrait également avoir des applications anticancéreuses potentielles.
Applications antivirales
Les dérivés de pipéridine ont été utilisés de différentes manières comme agents antiviraux . Compte tenu de la similitude structurale, le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antiviraux.
Applications antimalariques
Les dérivés de pipéridine ont également été utilisés comme agents antimalariques . Cela suggère que le « this compound » pourrait potentiellement avoir des applications dans le traitement du paludisme.
Applications antimicrobiennes et antifongiques
Les dérivés de pipéridine ont montré des propriétés antimicrobiennes et antifongiques . Par conséquent, le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antimicrobiens et antifongiques.
Applications antihypertensives
Les dérivés de pipéridine ont été utilisés comme agents antihypertenseurs . Cela suggère que le « this compound » pourrait potentiellement avoir des applications dans le traitement de l'hypertension.
Applications analgésiques et anti-inflammatoires
Les dérivés de pipéridine ont été utilisés comme agents analgésiques et anti-inflammatoires . Cela suggère que le « this compound » pourrait potentiellement avoir des applications dans la gestion de la douleur et le traitement de l'inflammation.
Applications antipsychotiques
Les dérivés de pipéridine ont été utilisés comme agents antipsychotiques . Cela suggère que le « this compound » pourrait potentiellement avoir des applications dans le traitement des troubles psychiatriques.
Safety and Hazards
The compound should be handled with care. Some general safety measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces . It’s important to read the label before use and keep the product out of reach of children .
Propriétés
IUPAC Name |
N-[3-(2-piperidin-2-ylethoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12(18)17-14-6-4-7-15(11-14)19-10-8-13-5-2-3-9-16-13;/h4,6-7,11,13,16H,2-3,5,8-10H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHBRYRLYSCPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B1456060.png)



![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione](/img/structure/B1456066.png)
![(5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)amine](/img/structure/B1456067.png)




![3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1456074.png)


![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1456081.png)